Enhanced Lipophilicity: Quantified LogP Difference vs. 4-Nitroindole-2-carboxylic Acid
The incorporation of a methyl group at the 7-position of 7-Methyl-4-nitro-1H-indole-2-carboxylic acid significantly increases its lipophilicity compared to the non-methylated analog, 4-nitroindole-2-carboxylic acid. This is a key factor for predicting membrane permeability and oral absorption. The target compound exhibits a calculated LogP of 2.10 , whereas 4-nitroindole-2-carboxylic acid has a reported LogP of 2.04 [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.10 |
| Comparator Or Baseline | 4-Nitroindole-2-carboxylic acid (LogP = 2.04) |
| Quantified Difference | ΔLogP = +0.06 |
| Conditions | Calculated property (in silico prediction) |
Why This Matters
The higher LogP of 7-Methyl-4-nitro-1H-indole-2-carboxylic acid suggests improved passive diffusion across lipid bilayers, which may translate to better cell permeability and oral bioavailability for derived lead compounds compared to those synthesized from the less lipophilic 4-nitroindole-2-carboxylic acid.
- [1] Molbase. 4-硝基吲哚-2-甲酸. CAS 16732-60-8. https://m.chemsrc.com/en/cas/16732-60-8_1026942.html View Source
